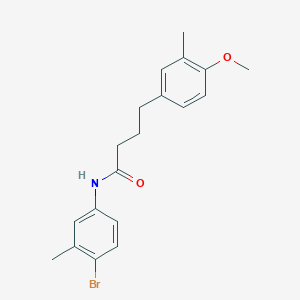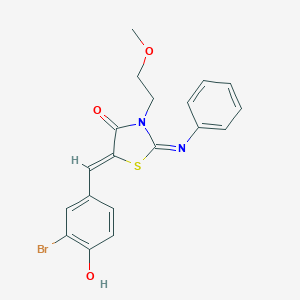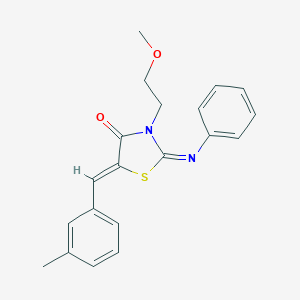
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as BML-210, is a synthetic compound that has been studied for its potential therapeutic properties. This compound belongs to the family of butanamides and has been shown to exhibit anti-inflammatory and analgesic effects.
Mécanisme D'action
The exact mechanism of action of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is not fully understood, but it is believed to act through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has also been shown to modulate the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. It has also been shown to reduce pain sensitivity in animal models of pain, including neuropathic pain. N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have a good safety profile in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is its potential as a therapeutic agent for the treatment of inflammation and pain. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for further development. However, one limitation of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. Another potential direction is the investigation of the potential use of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide for therapeutic use.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with 4-methoxy-3-methylphenylamine in the presence of a base. The resulting intermediate is then reacted with butyric anhydride to form the final product, N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models of neuropathic pain.
Propriétés
Nom du produit |
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
|---|---|
Formule moléculaire |
C19H22BrNO2 |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
InChI |
InChI=1S/C19H22BrNO2/c1-13-12-16(8-9-17(13)20)21-19(22)6-4-5-15-7-10-18(23-3)14(2)11-15/h7-12H,4-6H2,1-3H3,(H,21,22) |
Clé InChI |
GNLILCFKKOKSOA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC(=C(C=C2)Br)C)OC |
SMILES canonique |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC(=C(C=C2)Br)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)

![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)


![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
![Ethyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate](/img/structure/B306620.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306622.png)
![methyl 4-[4-(allyloxy)benzylidene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306625.png)